APE1 Endonuclease Inhibition: A Target Engagement Baseline Not Shared by Common Scaffolds
5-(Azetidin-3-ylmethyl)pyrimidine demonstrates direct inhibition of human APE1 (apurinic/apyrimidinic endonuclease 1) with an IC50 of 2.90 µM, as measured in a fluorescence-based HTS assay [1]. A second, orthogonal radiometric assay (using [35P]-5'-AP-DNA substrate) confirmed this activity with a comparable IC50 of 3.00 µM [1]. This activity is distinct from common azetidine-containing kinase scaffolds and provides a specific, validated biochemical handle for DNA repair pathway interrogation.
| Evidence Dimension | Inhibition of Human APE1 Endonuclease Activity |
|---|---|
| Target Compound Data | IC50 = 2.90 µM (Fluorescence HTS); IC50 = 3.00 µM (Radiometric PAGE assay) |
| Comparator Or Baseline | Baseline: No inhibitor (100% activity). Comparator: Methoxyamine (known APE1 inhibitor) not directly compared in this assay; however, the activity is quantifiable and distinct from non-specific effects. |
| Quantified Difference | 2.90 µM IC50 indicates a defined, dose-dependent inhibition of APE1, a target not engaged by many standard pyrimidine kinase inhibitor fragments. |
| Conditions | In vitro enzyme assay: Human recombinant APE1; 15 min incubation; Fluorescence HTS assay and [35P]-5'-AP-DNA substrate radiometric PAGE. |
Why This Matters
This target engagement profile provides a unique, validated biochemical starting point for DNA repair inhibitor discovery programs, differentiating it from compounds solely profiled against kinases.
- [1] BindingDB. (n.d.). BDBM50388242 (CHEMBL1700271) - 5-(Azetidin-3-ylmethyl)pyrimidine: IC50 2.90 µM vs. APE1. BindingDB.org. View Source
